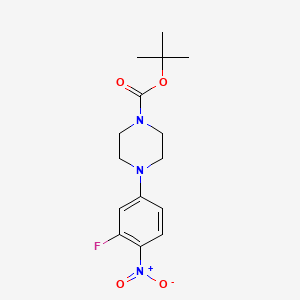

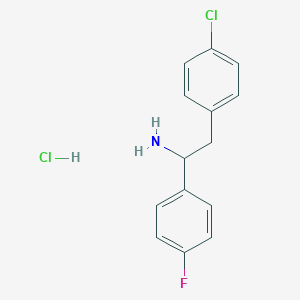

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

The compound tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 3-fluoro-4-nitrophenyl moiety. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceutical compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperazine chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS, along with single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures with experimental data . The crystal structure of these compounds can reveal interesting features such as weak intermolecular interactions and aromatic π-π stacking, which contribute to the stability and three-dimensional architecture of the crystals .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves an amination reaction . The presence of a second nitrogen atom in the piperazine substructure, as seen in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, can lead to novel chemistry and pharmacologically useful cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystallographic data, such as unit cell parameters and space group, provide insights into the solid-state properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals studied using DFT can reveal the stability and reactivity of the molecules . Additionally, the biological activity of these compounds, such as antibacterial and anthelmintic properties, can be assessed through in vitro studies .

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. Liu Ya-hu (2010) presented a synthesis method yielding tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process (Liu Ya-hu, 2010). Furthermore, Zhi-Ping Yang et al. (2021) synthesized tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate using a nucleophilic substitution reaction, confirming the structure through various spectroscopic methods and density functional theory calculations (Zhi-Ping Yang et al., 2021).

Structural Analysis and Characterization

The molecular structures of these compounds have been extensively analyzed. For instance, C. Sanjeevarayappa et al. (2015) characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using spectroscopic evidence and single crystal X-ray diffraction, revealing its crystalline nature and intermolecular interactions (C. Sanjeevarayappa et al., 2015). Similarly, Ashwini Gumireddy et al. (2021) reported the crystal structure of a sterically congested piperazine derivative, highlighting its pharmaceutical potential (Ashwini Gumireddy et al., 2021).

Applications in Material Sciences and Medicinal Chemistry

Material Sciences

In the field of material sciences, compounds such as tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate are used for various applications. B. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its potential as an effective corrosion inhibitor (B. Praveen et al., 2021).

Medicinal Chemistry

In medicinal chemistry, these compounds serve as intermediates for the synthesis of biologically active molecules. Miao Zhen-yuan (2006) improved the synthetic process of a piperazine-1-carboxylic t-butyl ester used as a key intermediate for triazole antifungal agents (Miao Zhen-yuan, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSXRBLLJMNXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)